

# Fenfangjine G: A Potential Therapeutic Agent in Nephrotic Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Fenfangjine G |           |
| Cat. No.:            | B1493578      | Get Quote |

CAS Number: 205533-81-9

Chemical Formula: C22H27NO8

Molecular Weight: 433.46 g/mol

#### **Chemical Structure**

**Fenfangjine G** is a complex alkaloid with the following IUPAC name: [(1S,8R,9R,12S,13R)-12-acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.0<sup>1</sup>,10.0<sup>2</sup>,7]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate. Its structure is characterized by a polycyclic framework containing nitrogen and multiple oxygen-containing functional groups.

#### **Overview**

**Fenfangjine G** is an active alkaloid found in Stephania tetrandra, a plant used in traditional Chinese medicine.[1] Recent research has identified a hydrogenated metabolite of **Fenfangjine G** as a potentially active component in the treatment of nephrotic syndrome, a kidney disorder characterized by excessive protein loss in the urine.[2][3][4] While research on the isolated compound is still emerging, its role within the context of the traditional herbal formula Fangji Huangqi Tang suggests a promising therapeutic potential.

### **Physicochemical Properties**

A summary of the key physicochemical properties of **Fenfangjine G** is presented in Table 1.



| Property                  | Value                                                                | Source |
|---------------------------|----------------------------------------------------------------------|--------|
| CAS Number                | 205533-81-9                                                          | [3][5] |
| Molecular Formula         | C22H27NO8                                                            | [5]    |
| Molecular Weight          | 433.46 g/mol                                                         | [3]    |
| Boiling Point (Predicted) | 625.7±55.0 °C                                                        | [3]    |
| Density (Predicted)       | 1.39±0.1 g/cm <sup>3</sup>                                           | [3]    |
| Solubility                | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3]    |

Table 1: Physicochemical Properties of Fenfangjine G

## Potential Therapeutic Application in Nephrotic Syndrome

A metabolomics study investigating the traditional Chinese medicine prescription Fangji Huangqi Tang identified "**fenfangjine G** hydrogenation" as one of the potential active components for the treatment of nephrotic syndrome.[2][3][4] This finding was based on the correlation between the presence of this metabolite in the serum of treated animals and the amelioration of nephrotic syndrome biomarkers.

#### **Experimental Model: Adriamycin-Induced Nephropathy**

The primary experimental model used in the study that identified the potential role of **Fenfangjine G**'s metabolite was the adriamycin-induced nephropathy model in rats.[3] This is a widely used and well-established model that mimics key features of human focal segmental glomerulosclerosis (FSGS), a common cause of nephrotic syndrome.[1][6]

#### Experimental Protocol Outline:

 Induction of Nephropathy: Male Wistar rats are injected with adriamycin (doxorubicin) via the tail vein. A typical dosing regimen is a single intravenous injection of 5 mg/kg to 6 mg/kg



body weight.[7][8] Some protocols may involve a second injection to ensure the development of chronic kidney disease.[3][9]

- Monitoring: The onset of nephropathy is monitored by observing the appearance of proteinuria (excess protein in the urine) within the first week.[1] Body weight, serum creatinine, and blood urea nitrogen (BUN) are also key indicators of kidney function.[6][8]
- Treatment: In the context of the Fangji Huangqi Tang study, the herbal decoction was administered orally to the rats daily for a specified period.[3] For studies involving isolated **Fenfangjine G**, a specific dosage and administration route would need to be established.
- Outcome Assessment: The therapeutic effect is evaluated by measuring changes in key biomarkers. These typically include:
  - 24-hour urinary protein: A primary indicator of the severity of nephrotic syndrome.
  - Serum albumin: Levels of this protein are typically low in nephrotic syndrome.
  - Serum creatinine and Blood Urea Nitrogen (BUN): Markers of overall kidney function.
  - Histopathology: Examination of kidney tissue to assess for glomerulosclerosis, tubulointerstitial fibrosis, and podocyte injury.[1][7]



Click to download full resolution via product page

Adriamycin-Induced Nephropathy Experimental Workflow

## Potential Mechanisms of Action: Signaling Pathways



While direct evidence for the effect of **Fenfangjine G** on specific signaling pathways in nephrotic syndrome is not yet available, the pathophysiology of the disease and the known mechanisms of podocyte injury point to the potential involvement of the NF- $\kappa$ B and TGF- $\beta$  signaling pathways.

#### **NF-kB Signaling Pathway**

The transcription factor NF-κB is a key regulator of inflammation and apoptosis. In the context of kidney disease, activation of NF-κB in podocytes can lead to inflammatory responses and cell death, contributing to the breakdown of the glomerular filtration barrier.[10] It is hypothesized that therapeutic agents that ameliorate nephrotic syndrome may do so in part by inhibiting the activation of the NF-κB pathway in podocytes.





Click to download full resolution via product page

Simplified NF-kB Signaling Pathway

### **TGF-**β Signaling Pathway

The transforming growth factor-beta (TGF- $\beta$ ) signaling pathway plays a central role in fibrosis, the scarring of tissue. In chronic kidney disease, including nephrotic syndrome, TGF- $\beta$ 



promotes the accumulation of extracellular matrix proteins, leading to glomerulosclerosis and a progressive decline in kidney function.[11] Inhibition of the TGF- $\beta$  pathway is a key therapeutic strategy for preventing the progression of kidney disease. It is plausible that **Fenfangjine G** or its metabolites could exert a protective effect by modulating this pathway.



Click to download full resolution via product page

Canonical TGF-B/SMAD Signaling Pathway

### **Future Directions**



The identification of a metabolite of **Fenfangjine G** as a potential therapeutic agent for nephrotic syndrome opens up new avenues for research. Future studies should focus on:

- Isolation and Characterization: Isolating and fully characterizing the biological activity of Fenfangine G and its hydrogenated metabolite as single compounds.
- Quantitative Efficacy Studies: Conducting dose-response studies in animal models of nephrotic syndrome to quantify the therapeutic effects of isolated Fenfangjine G on proteinuria, kidney function, and histopathological changes.
- Mechanism of Action Studies: Investigating the direct effects of Fenfangjine G on podocytes and other kidney cells to elucidate its mechanism of action, including its potential modulation of the NF-κB and TGF-β signaling pathways.
- Pharmacokinetics and Metabolism: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of Fenfangjine G to better understand the formation and activity of its metabolites.

This targeted research will be crucial for determining the viability of **Fenfangjine G** as a novel therapeutic for nephrotic syndrome and for guiding its potential development into a clinical candidate.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Analyzing Functional Pathways and constructing gene-gene network for Narcolepsy based on candidate genes PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Fenfangjine G | 205533-81-9 [chemicalbook.com]
- 4. G protein-dependent and –independent signaling pathways and their impact on cardiac function - PMC [pmc.ncbi.nlm.nih.gov]







- 5. Fenfangjine G | C22H27NO8 | CID 10622655 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Nephrotic Syndrome: Components, Connections, and Angiopoietin-Like 4–Related Therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 7. G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Updated Comprehensive Review on Diseases Associated with Nephrotic Syndromes [mdpi.com]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. Clinical Outcomes in the Nephrotic Syndrome Study Network: Disease Burden and Treatment Patterns over Time - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fenfangjine G: A Potential Therapeutic Agent in Nephrotic Syndrome]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1493578#fenfangjine-g-cas-number-and-chemical-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com